molecular formula C13H16N4O3 B7791189 4-nitro-N'-(3,4,5,6-tetrahydro-2H-azepin-7-yl)benzohydrazide

4-nitro-N'-(3,4,5,6-tetrahydro-2H-azepin-7-yl)benzohydrazide

Cat. No.: B7791189
M. Wt: 276.29 g/mol
InChI Key: NTFDFYPGLMBYQI-UHFFFAOYSA-N
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Description

4-nitro-N’-(3,4,5,6-tetrahydro-2H-azepin-7-yl)benzohydrazide is a chemical compound with the molecular formula C₁₃H₁₆N₄O₃ This compound features a benzohydrazide core substituted with a nitro group and a tetrahydroazepine ring

Properties

IUPAC Name

4-nitro-N'-(3,4,5,6-tetrahydro-2H-azepin-7-yl)benzohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N4O3/c18-13(10-5-7-11(8-6-10)17(19)20)16-15-12-4-2-1-3-9-14-12/h5-8H,1-4,9H2,(H,14,15)(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTFDFYPGLMBYQI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(=NCC1)NNC(=O)C2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-nitro-N’-(3,4,5,6-tetrahydro-2H-azepin-7-yl)benzohydrazide typically involves the reaction of 4-nitrobenzohydrazide with a suitable azepine derivative. One common method includes the condensation reaction between 4-nitrobenzohydrazide and 3,4,5,6-tetrahydro-2H-azepin-7-amine under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

4-nitro-N’-(3,4,5,6-tetrahydro-2H-azepin-7-yl)benzohydrazide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Reduction: The compound can be oxidized to form nitroso or nitro derivatives.

    Substitution: The hydrazide group can participate in nucleophilic substitution reactions, forming various derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen gas with a palladium catalyst.

    Reduction: Nitric acid or other oxidizing agents.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products

The major products formed from these reactions include amino derivatives, nitroso derivatives, and various substituted benzohydrazides .

Scientific Research Applications

4-nitro-N’-(3,4,5,6-tetrahydro-2H-azepin-7-yl)benzohydrazide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 4-nitro-N’-(3,4,5,6-tetrahydro-2H-azepin-7-yl)benzohydrazide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The tetrahydroazepine ring may also play a role in modulating the compound’s activity by interacting with specific receptors or enzymes .

Comparison with Similar Compounds

Similar Compounds

    N-(3,4,5,6-Tetrahydro-2H-azepin-7-yl)-beta-alanine: Similar structure but lacks the nitro group.

    3-Methyl-1-nitro-3,5,6,7-tetrahydro-2H-imidazo(5,1-b)(1,3)thiazin-6-ol: Contains a similar azepine ring but with different substituents.

Uniqueness

4-nitro-N’-(3,4,5,6-tetrahydro-2H-azepin-7-yl)benzohydrazide is unique due to the presence of both a nitro group and a tetrahydroazepine ring, which confer distinct chemical and biological properties.

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